molecular formula C9H7BrN2 B1322826 1-(2-Bromophenyl)-1H-imidazole CAS No. 190198-35-7

1-(2-Bromophenyl)-1H-imidazole

Cat. No. B1322826
M. Wt: 223.07 g/mol
InChI Key: HFPBSOYHRXOAMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those with a bromophenyl group, has been explored through various methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved using palladium-catalyzed cascade reactions starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines . Another approach involved a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives from N-phenylbenzimidamides and bromobenzenes, utilizing a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process . Additionally, o-Bromophenyl isocyanide reacted with primary amines under CuI catalysis to afford 1-substituted benzimidazoles .

Molecular Structure Analysis

The molecular structure of various bromophenyl-imidazole derivatives has been characterized using different techniques. For example, a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized by IR, Mass, NMR, X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and DFT calculations were also performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound .

Chemical Reactions Analysis

The chemical reactivity of bromophenyl-imidazole derivatives can be inferred from the synthesis methods employed. The palladium-catalyzed CO insertion and C-H bond activation , as well as the Cu-catalyzed C–H functionalization/C–N bond formation , indicate that these compounds can participate in complex cascade reactions and bond formation processes. The use of CuI catalysis for the reaction with primary amines further demonstrates the versatility of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-imidazole derivatives are closely related to their molecular structure. The presence of bromine and other substituents like fluorine and methyl groups can significantly influence the compound's reactivity, solubility, and biological activity. For instance, the molecular electrostatic surface analysis of one derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for its interaction with biological targets . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole and 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one further contribute to the understanding of the properties of these compounds.

Scientific Research Applications

Synthesis of Novel Compounds

1-(2-Bromophenyl)-1H-imidazole has been a focus in the synthesis of novel compounds, particularly as potent antimicrobial agents. Derivatives of this compound, such as 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, have been synthesized and tested for antimicrobial activities, showing promising results against various pathogens including Candida albicans (Narwal et al., 2012).

Structural and Reactivity Studies

The reactivity and structural properties of imidazole derivatives, including those similar to 1-(2-Bromophenyl)-1H-imidazole, have been extensively studied. Research focusing on solvent-free synthesis pathways, spectroscopic characterization, and computational study of these derivatives reveals significant insights into their reactivity and interaction with various proteins (Hossain et al., 2018).

Pharmaceutical Applications

Imidazole derivatives have shown potential in pharmaceutical applications due to their biological activities. For instance, some derivatives have exhibited inhibitory activity against various enzymes and pathogens, suggesting their potential use as antimicrobial and antifungal agents (Heeres & van Cutsem, 1981).

Crystallography and Molecular Docking

Crystallographic studies and molecular docking analyses of imidazole derivatives have provided deep insights into their molecular structures and potential interactions with biological targets. Such research aids in understanding the inhibitory activity of these compounds against specific proteins, crucial for developing new drugs (Sharma et al., 2018).

Material Science Applications

1-(2-Bromophenyl)-1H-imidazole derivatives have also found applications in material science. For example, their use in the construction of metal-organic frameworks (MOFs) has been explored. These MOFs can have unique structural and functional properties, useful in various fields including catalysis and gas storage (Zhu et al., 2015).

Corrosion Inhibition

Research has also delved into the effectiveness of imidazole derivatives in corrosion inhibition. These compounds have shown potential in protecting metals like steel in acidic solutions, which is significant for industrial applications (Prashanth et al., 2021).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) provide this information .

Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, gaps in knowledge, or new applications for the compound .

properties

IUPAC Name

1-(2-bromophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPBSOYHRXOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VN Emel'yanenko, M Kaliner, T Strassner… - Fluid Phase …, 2017 - Elsevier
Phenyl substituted imidazoles exhibit versatile biological activity. 1-(R-phenyl)-1H-imidazoles with different functional groups R provide a convenient suitcase of molecules with tunable …
Number of citations: 8 www.sciencedirect.com
SP Shukla, RK Tiwari, AK Verma - The Journal of Organic …, 2012 - ACS Publications
An operationally simple approach for the regioselective tandem synthesis of indolo[1,2-a]quinolines 4a–v and pyrrolo[1,2-a]quinolines 5a–k from 1-(2-bromophenyl)-1H-indole/pyrrole/…
Number of citations: 47 pubs.acs.org
P Subramanian, KP Kaliappan - European Journal of Organic …, 2020 - Wiley Online Library
An efficient, one‐pot copper catalyzed 3‐fold C–N bond‐coupling strategy leading to pharmaceutically relevant benzimidazole heterocycles is reported. Our strategy involves a copper …
B Sheng, C Zeng, J Chen, WC Ye… - European Journal of …, 2022 - Wiley Online Library
Two distinct and concise syntheses of zephycandidine A (1) from readily available starting materials are reported. In the first, the imidazole derived from piperonal (7 a) was subjected to …
J Liu, F Liu, Z Li, C Li, S Wu, J Shen, H Wang, S Du… - Bioorganic …, 2022 - Elsevier
Two series of novel 4-phenoxypyridine derivatives containing imidazole-4-carboxamide and 4-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-3-carboxamide moieties were synthesized and …
Number of citations: 9 www.sciencedirect.com
JH Kim, SY Kim, S Choi, HJ Son, SO Kang - Inorganic Chemistry, 2020 - ACS Publications
To evaluate the efficacy of ortho-arylation in the second coordination sphere of octahedral iridium complex, a series of homoleptic N-heterocyclic carbene (NHC)-based Ir(C ∧ C R ) 3 -…
Number of citations: 18 pubs.acs.org
Y Chen, R Yang, F Xiao, T Xu, G Mao, GJ Deng - Organic Letters, 2023 - ACS Publications
A three-component strategy was developed for 3-phenyl-9H-imidazo[1,5-a]indol-9-one preparation from indole-2-carboxaldehydes, aromatic aldehydes, and ammonium acetate under …
Number of citations: 3 pubs.acs.org
T Lv, Z Wang, J You, J Lan, G Gao - The Journal of Organic …, 2013 - ACS Publications
Diaryliodonium salts are employed to directly quaternize N-substituted imidazoles by using a copper catalyst to construct aryl imidazolium salts in moderate to excellent yields. This …
Number of citations: 121 pubs.acs.org
H Cao, F Bie, X Liu, Y Han, J Ma, Y Shi, P Yan, C Sun… - Tetrahedron, 2020 - Elsevier
A simple and efficient protocol for cyclization between formamidines and ethyl isocyanoacetate has been described in the absence of metal catalyst and solvent. A series of 1-substituted…
Number of citations: 2 www.sciencedirect.com

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